molecular formula C21H42O2 B072788 Phytanic acid methyl ester CAS No. 1118-77-0

Phytanic acid methyl ester

Cat. No.: B072788
CAS No.: 1118-77-0
M. Wt: 326.6 g/mol
InChI Key: LAWJUFPULQZGLF-UHFFFAOYSA-N
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Description

Phytanic acid methyl ester, also known as 3,7,11,15-tetramethylhexadecanoic acid methyl ester, is a long-chain fatty acid methyl ester. It is an esterified form of phytanic acid, which is a bioactive multi-branched fatty acid. Phytanic acid is mainly synthesized by ruminants from trans-phytol, a compound found esterified in chlorophyll, the principal green pigment of plants .

Mechanism of Action

Target of Action

Phytanic acid methyl ester, also known as Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester, Methyl phytanate, or Methyl 3,7,11,15-tetramethylhexadecanoate, is a long-chain fatty acid methyl ester . It is known to target Peroxisome Proliferator-Activated Receptor gamma (PPARγ), especially when it heterodimerizes with Retinoid X Receptor (RXR) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

It is known that the activation of pparγ is the main target for the antidiabetic effect of thiazolidinediones (tzds), especially when it heterodimerizes with rxr . This suggests that this compound may have a similar mode of action.

Biochemical Pathways

This compound is involved in several key metabolic pathways. It is known to disrupt calcium homeostasis, escalate oxidative stress, and de-energize mitochondria, which can damage the structural integrity of brain cells . It is also involved in the metabolic interplay between peroxisomes and other subcellular compartments, notably the mitochondria and endoplasmic reticulum .

Pharmacokinetics

It is generally believed that phytanic acid, the natural precursor of this compound, is transported throughout the body via the blood in its free as well as esterified form .

Result of Action

The result of this compound’s action can lead to significant changes in cellular function. By disrupting calcium homeostasis, escalating oxidative stress, or de-energizing mitochondria, micromolar quantities of phytanic acid or Very Long Chain Fatty Acids (VLCFAs) can damage the structural integrity of brain cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of phytanic acid in cow’s milk fat is under direct influence of the chlorophyll content of the cow’s feed . This suggests that dietary and environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Phytanic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins, including those involved in the α-oxidation pathway. One of the key enzymes it interacts with is phytanoyl-CoA hydroxylase, which catalyzes the first step in the α-oxidation of phytanic acid. This interaction is crucial for the conversion of phytanic acid to pristanic acid, which can then undergo β-oxidation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-α) and retinoid X receptor (RXR), which are transcription factors involved in lipid metabolism and energy homeostasis. This activation can lead to changes in gene expression that promote fatty acid oxidation and reduce lipid accumulation in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to PPAR-α and RXR, leading to the formation of heterodimers that regulate the transcription of target genes involved in lipid metabolism. Additionally, it can inhibit the activity of certain enzymes, such as acyl-CoA oxidase, which is involved in the β-oxidation of fatty acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in lipid metabolism and energy homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote fatty acid oxidation and improve lipid metabolism. At high doses, it can have toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the α-oxidation and β-oxidation of fatty acids. It interacts with enzymes such as phytanoyl-CoA hydroxylase and acyl-CoA oxidase, which are crucial for the metabolism of branched-chain fatty acids. These interactions can affect metabolic flux and alter the levels of metabolites involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and is distributed to various cellular compartments, including the mitochondria and peroxisomes, where it undergoes metabolic processing .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the peroxisomes and mitochondria. Its activity and function are influenced by its localization, as it undergoes α-oxidation in the peroxisomes and β-oxidation in the mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .

Preparation Methods

Phytanic acid methyl ester can be synthesized from trans-phytol, which is released from chlorophyll by microorganisms. The synthetic route involves the isolation of trans-phytol from natural sources, such as fresh grass, followed by its conversion into phytanic acid. The phytanic acid is then esterified to form this compound .

Industrial production methods typically involve the use of high-speed counter-current chromatography (HSCCC) to isolate trans-phytol from natural sources. The trans-phytol is then converted into phytanic acid, which is subsequently esterified to form this compound .

Chemical Reactions Analysis

Phytanic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, such as the replacement of the ester group with a different functional group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

Phytanic acid methyl ester has various scientific research applications, including:

Comparison with Similar Compounds

Phytanic acid methyl ester can be compared with other similar compounds, such as:

    Methyl palmitate: Another long-chain fatty acid methyl ester, but with a straight-chain structure.

    Methyl stearate: Similar to methyl palmitate but with a longer carbon chain.

    Methyl oleate: An unsaturated fatty acid methyl ester with a double bond in its structure.

This compound is unique due to its multi-branched structure, which distinguishes it from the straight-chain or unsaturated fatty acid methyl esters .

Properties

IUPAC Name

methyl 3,7,11,15-tetramethylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWJUFPULQZGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340862
Record name Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-77-0
Record name Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phytanic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthesis methods for Methyl Phytanate, and are there any involving labeled precursors?

A1: Methyl Phytanate can be synthesized from Phytol through a two-step process. First, Phytol undergoes catalytic hydrogenation. Then, the resulting product is oxidized using chromium oxide, yielding Methyl Phytanate. This method has been successfully employed to produce Methyl Phytanate with a carbon-14 label (Methyl Phytanate-(14)C) using a labeled precursor. []

Q2: Besides the traditional GC/MS, are there alternative analytical techniques suitable for characterizing Methyl Phytanate?

A2: While Gas Chromatography-Mass Spectrometry (GC/MS) remains a standard technique for analyzing Methyl Phytanate, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy offers a complementary approach for structural characterization. This method provides detailed information about the hydrogen atoms within the molecule, offering insights into its structure and purity. []

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